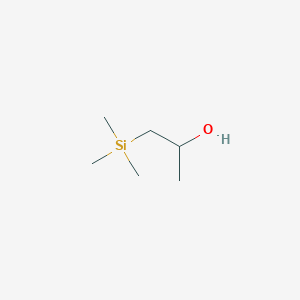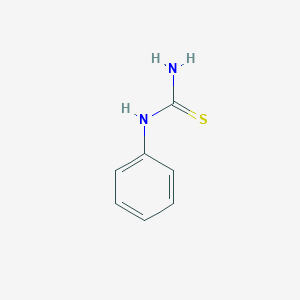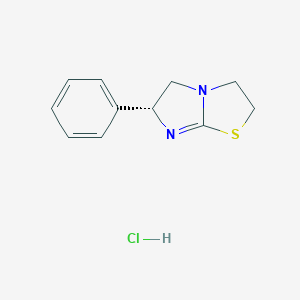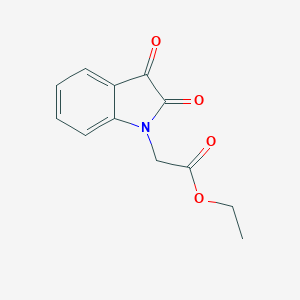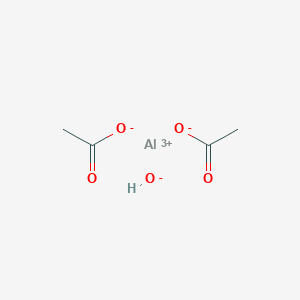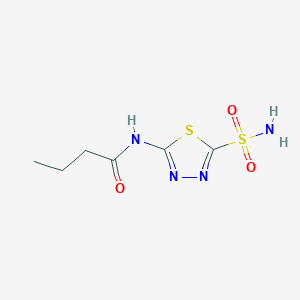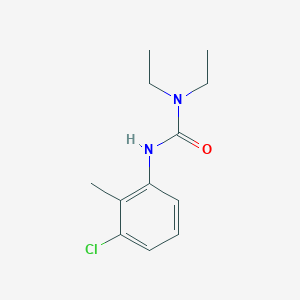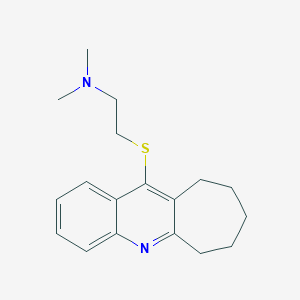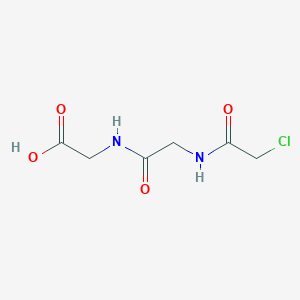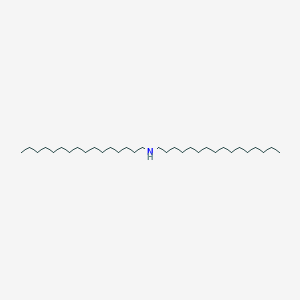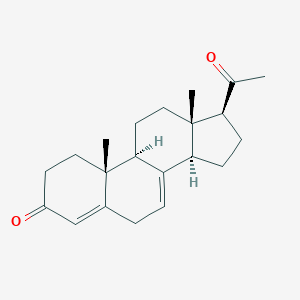
Pregna-4,7-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-4,7-diene-3,20-dione, also known as pregnadienedione, is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is synthesized from cholesterol in the adrenal gland and is a precursor to several other hormones, including cortisol, aldosterone, and testosterone.
Mécanisme D'action
The mechanism of action of Pregna-4,7-diene-3,20-dioneione involves binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes conformational changes that allow it to translocate to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in a wide range of physiological effects.
Effets Biochimiques Et Physiologiques
Pregna-4,7-diene-3,20-dione has numerous biochemical and physiological effects. It plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. It also has anti-inflammatory and immunosuppressive effects, making it a useful treatment for a variety of inflammatory and autoimmune diseases. Additionally, it plays a role in the regulation of carbohydrate, lipid, and protein metabolism, and has effects on bone metabolism and growth.
Avantages Et Limitations Des Expériences En Laboratoire
Pregna-4,7-diene-3,20-dione has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for researchers. Additionally, it has a well-characterized mechanism of action and is widely studied, making it a useful reference compound. However, there are also limitations to its use in lab experiments. It has a short half-life, which can make it difficult to study its effects over extended periods. Additionally, its effects are often dose-dependent, making it important to carefully control the concentration used in experiments.
Orientations Futures
There are several future directions for research related to Pregna-4,7-diene-3,20-dioneione. One area of interest is the role of Pregna-4,7-diene-3,20-dioneione in the regulation of the HPA axis and its effects on stress-related disorders. Additionally, there is interest in the development of novel glucocorticoid receptor agonists and antagonists for the treatment of inflammatory and autoimmune diseases. Finally, there is interest in the role of Pregna-4,7-diene-3,20-dioneione in the regulation of metabolism and its potential as a therapeutic target for metabolic disorders.
Méthodes De Synthèse
Pregna-4,7-diene-3,20-dione is synthesized from cholesterol through a series of enzymatic reactions in the adrenal gland. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to pregnenolone-4,5-diene-3,20-dione, which is further converted to Pregna-4,7-diene-3,20-dioneione.
Applications De Recherche Scientifique
Pregna-4,7-diene-3,20-dione has numerous scientific research applications. It is used in the synthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. It is also used in research related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. Additionally, it is used in the study of the molecular mechanisms of steroid hormone action and their effects on gene expression.
Propriétés
Numéro CAS |
17398-60-6 |
|---|---|
Nom du produit |
Pregna-4,7-diene-3,20-dione |
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(9S,10R,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3/t17-,18+,19+,20+,21-/m1/s1 |
Clé InChI |
HEXVPTCKNGGVOE-NXNFSMPISA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Synonymes |
Pregna-4,7-diene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



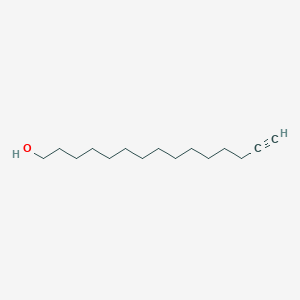
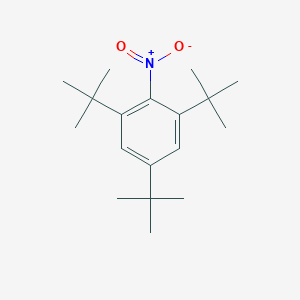
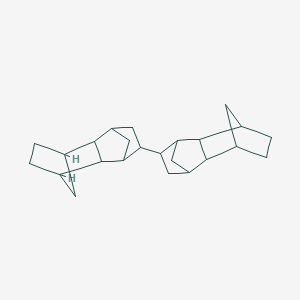
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
